molecular formula C9H14F6N2O4 B6307181 [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) CAS No. 2007919-76-6

[(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid)

Cat. No. B6307181
CAS RN: 2007919-76-6
M. Wt: 328.21 g/mol
InChI Key: VKOUSHWUINTLGJ-XRIGFGBMSA-N
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Description

“[(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid)” is a chemical compound with the CAS Number: 2007919-76-6 . It has a molecular weight of 328.21 and its IUPAC name is (S)- (1-methylazetidin-2-yl)methanamine bis (2,2,2-trifluoroacetate) . The compound is a white solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H12N2.2C2HF3O2/c1-7-3-2-5 (7)4-6;23-2 (4,5)1 (6)7/h5H,2-4,6H2,1H3;2 (H,6,7)/t5-;;/m0…/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound is a white solid . It should be stored at 0-8°C .

Scientific Research Applications

Proteomics

In proteomics, this compound could be used in peptide mapping, a technique crucial for characterizing biopharmaceuticals. It can help in examining the amino acid sequence of proteins, providing insights into their structure and function .

Analytical Chemistry

In analytical chemistry, the compound can be used as a mobile phase additive in chromatography. Its ability to form strong ion pairs can minimize secondary interactions during the separation process, leading to more precise measurements .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statement is H302 . The precautionary statements are P264, P270, P301+P312, P330, and P501 .

properties

IUPAC Name

[(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2C2HF3O2/c1-7-3-2-5(7)4-6;2*3-2(4,5)1(6)7/h5H,2-4,6H2,1H3;2*(H,6,7)/t5-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOUSHWUINTLGJ-XRIGFGBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC1CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]1CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2S)-1-methylazetidin-2-yl]methanamine; bis(trifluoroacetic acid)

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